Product packaging for 2-Isopropyl-4-phenylpyridine(Cat. No.:)

2-Isopropyl-4-phenylpyridine

Cat. No.: B15200122
M. Wt: 197.27 g/mol
InChI Key: OEMHGDHYHFCCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-4-phenylpyridine is a chemical compound of interest in scientific research and development. It features a pyridine ring system substituted at the 2-position with an isopropyl group and at the 4-position with a phenyl group. This structure is related to other 4-phenylpyridine derivatives that have been investigated for their potential as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR) . The M1 mAChR is a G protein-coupled receptor (GPCR) highly expressed in brain regions vital for memory and cognitive function, making it a potential therapeutic target for conditions such as Alzheimer's disease and schizophrenia . Research into similar 4-phenylpyridine scaffolds has shown that they can potentiate the effects of the endogenous agonist acetylcholine, modulating receptor activity by enhancing agonist affinity . These compounds are typically characterized for their effects on various signaling pathways, including extracellular signal-regulated kinases 1/2 (ERK1/2) phosphorylation, inositol monophosphate (IP1) accumulation, and β-arrestin-2 recruitment, to understand their mechanism of action and potential for pathway bias . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N B15200122 2-Isopropyl-4-phenylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

4-phenyl-2-propan-2-ylpyridine

InChI

InChI=1S/C14H15N/c1-11(2)14-10-13(8-9-15-14)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

OEMHGDHYHFCCEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

Mechanistic Investigations and Reaction Dynamics in the Formation and Transformation of 2 Isopropyl 4 Phenylpyridine

Elucidation of Catalytic Reaction Pathways

Catalytic methods offer efficient and selective means to functionalize pyridine (B92270) rings, which are often challenging substrates due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.orgnih.gov

The functionalization of 2-isopropyl-4-phenylpyridine often relies on the selective activation of its C-H bonds. The molecule possesses several distinct C-H bonds: on the pyridine ring (C3, C5, C6), the isopropyl group, and the phenyl ring. Transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), is essential for understanding the kinetics and thermodynamics of these activation steps. acs.orgacs.org

For this compound, a primary pathway for functionalization involves C-H activation directed by the pyridine nitrogen. In transition-metal-catalyzed reactions, the nitrogen atom can coordinate to the metal center, directing activation towards either the C6-H bond of the pyridine ring or, more commonly, an ortho-C-H bond of the phenyl substituent. nih.govresearchgate.net DFT calculations on similar 2-phenylpyridine (B120327) systems have shown that the formation of a five-membered cyclometalated ring via activation of the phenyl group's ortho-C-H bond is often kinetically and thermodynamically favored. researchgate.net

The transition state for this cyclometalation would involve a concerted process where the metal center interacts with both the pyridine nitrogen and the target C-H bond. The energy of this transition state is influenced by several factors:

Steric Hindrance: The bulky isopropyl group at the C2 position would sterically shield the C3-H bond, making its activation highly unfavorable. It could also influence the approach of the catalyst to the nitrogen atom.

Electronic Effects: The electron-donating nature of the isopropyl group and the electronic properties of the phenyl ring modulate the electron density of the pyridine system, affecting the C-H bond acidities and the stability of the transition state. nih.govnih.gov

Bite Angle: The geometry of the resulting palladacycle is crucial. The formation of a stable, five-membered ring is a strong driving force for the ortho-phenyl C-H activation pathway. acs.org

Table 1: Predicted Relative Energy Barriers for C-H Activation at Different Positions This table presents a qualitative prediction of transition state energy barriers for the C-H activation of this compound based on established chemical principles.

Position of C-H Activation Directing Group Key Influencing Factors Predicted Relative Energy Barrier
Phenyl Ring (ortho) Pyridine Nitrogen Favorable 5-membered ring formation Low
Pyridine Ring (C6) Pyridine Nitrogen Potential for 5-membered ring; less steric hindrance Moderate
Pyridine Ring (C3) Pyridine Nitrogen Severe steric hindrance from isopropyl group High

The functionalization of this compound via C-H activation typically proceeds through a catalytic cycle involving well-defined organometallic intermediates. Palladium catalysis is a prominent example. nih.govrsc.org A common catalytic cycle for the arylation of the ortho-position of the phenyl ring is initiated by cyclometalation. nih.gov

The key steps are:

Cyclometalation: The starting material, this compound, reacts with a Pd(II) catalyst (e.g., Pd(OAc)₂) to form a five-membered cyclopalladated intermediate (a palladacycle). This is a crucial C-H activation step where a C-Pd bond is formed, typically with the loss of a proton. nih.govrsc.org

Oxidative Addition: The resulting Pd(II) palladacycle reacts with an aryl halide (Ar-X). The palladium center undergoes oxidative addition, changing its oxidation state from Pd(II) to Pd(IV) and incorporating both the aryl group and the halide onto the metal center. nih.gov

Reductive Elimination: The high-valent Pd(IV) intermediate is unstable and undergoes reductive elimination. During this step, a new carbon-carbon bond is formed between the newly introduced aryl group and the phenyl ring of the substrate. The palladium center is reduced back to its Pd(II) state, allowing it to re-enter the catalytic cycle. nih.govnih.gov

This cycle highlights the dynamic role of the metal catalyst, which facilitates bond breaking and bond formation through a sequence of discrete organometallic species.

Table 2: Plausible Catalytic Cycle for Pd-Catalyzed ortho-Arylation of this compound

Step Process Reactants Intermediate/Product Pd Oxidation State
1 C-H Activation / Cyclometalation This compound, Pd(II) catalyst Cyclopalladated intermediate II
2 Oxidative Addition Cyclopalladated intermediate, Aryl Halide (Ar-X) Pd(IV) species IV

Catalytic enantioselective reactions allow for the synthesis of chiral molecules, which is of high importance in medicinal chemistry. nih.govnih.gov While this compound is itself achiral, it can be a substrate in reactions that generate new stereocenters. Catalytic enantioselective carbometalation of pyridines typically involves a dearomatization strategy. mdpi.com

This process generally requires:

Pyridine Activation: The pyridine nitrogen is activated with an electrophile, such as a chloroformate, to form a prochiral N-acylpyridinium salt. This activation increases the electrophilicity of the pyridine ring.

Nucleophilic Addition: A nucleophile, such as an organometallic reagent (e.g., Grignard reagents), is added across one of the double bonds of the activated pyridine ring. researchgate.net

Chiral Catalysis: The reaction is performed in the presence of a chiral catalyst, often a copper complex with a chiral ligand like (R,R)-Ph-BPE. nih.govresearchgate.net The chiral catalyst controls the facial selectivity of the nucleophilic attack, leading to the formation of an enantioenriched dihydropyridine (B1217469) product.

Applying this to this compound, the addition would likely occur at the C6 or C4 position of the activated pyridinium (B92312) salt, generating a chiral 1,4- or 1,6-dihydropyridine. The regioselectivity would be dictated by the specific activating group and reaction conditions.

Analysis of Regioselectivity and Stereoselectivity Control

The presence of multiple non-equivalent C-H bonds in this compound makes regioselectivity a critical challenge in its functionalization. nih.gov The outcome of a reaction is determined by a delicate balance of steric and electronic factors imposed by the substituents. acs.orgnih.gov

The substitution pattern on the pyridine ring is a direct consequence of the properties of the isopropyl and phenyl groups. nih.gov

Isopropyl Group (at C2):

Steric Effect: This is a very bulky group that significantly hinders access to the adjacent C3 position. Any reaction requiring attack at C3 will be sterically disfavored. It also provides some steric shielding to the C6 position, though to a lesser extent.

Electronic Effect: As an alkyl group, it is electron-donating by induction, which increases the electron density of the pyridine ring. This makes the ring more susceptible to electrophilic attack (if it can overcome the general deactivation of the pyridine ring) but can decrease the acidity of the ring protons, making deprotonation/metalation more difficult.

Phenyl Group (at C4):

Steric Effect: The phenyl group is also bulky and will sterically hinder the adjacent C3 and C5 positions.

Electronic Effect: The phenyl group can exert both inductive and resonance effects. It is generally considered to be electron-withdrawing through resonance, which can influence the reactivity of the C3 and C5 positions.

The combined influence of these substituents leads to a complex reactivity map. For instance, in electrophilic aromatic substitution, attack is generally disfavored on pyridines but, if forced, would likely occur at the C3 or C5 position. However, for this compound, the C3 position is severely blocked. Therefore, the C5 position might be the most probable site for such a reaction, though still challenging. In metal-catalyzed C-H functionalizations, the directing effects often override these intrinsic electronic preferences. nih.gov

Table 3: Summary of Substituent Effects on Pyridine Ring Positions

Position Steric Hindrance Electronic Influence Predicted Reactivity Profile
C3 High (from both Isopropyl and Phenyl) Activated by Isopropyl (EDG) Very low due to overwhelming steric hindrance
C5 Moderate (from Phenyl) Influenced by Phenyl group Potential site for functionalization, depending on the reaction type

Directed metalation is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgbaranlab.org The pyridine nitrogen atom is a well-known directing metalation group (DMG). harvard.eduuwindsor.ca

Directed ortho-Metalation (DoM): This reaction typically uses a strong organolithium base (e.g., n-BuLi or s-BuLi). baranlab.org The lithium coordinates to the Lewis basic nitrogen atom, which directs deprotonation at an adjacent (ortho) position. wikipedia.org In this compound, the C2 position is already substituted. The C6 position is therefore the most likely site for DoM, as deprotonation at C3 is sterically blocked. This would generate a 6-lithio-2-isopropyl-4-phenylpyridine intermediate, which can then be trapped with various electrophiles.

Directed C-H Activation: This involves transition metal catalysts (e.g., Pd, Rh, Ir) that are guided by the coordinating nitrogen atom. acs.orgnih.gov As discussed previously, the most favorable pathway for 2-phenylpyridine derivatives is the activation of the ortho-C-H bond of the phenyl ring. nih.govrsc.org This leads to the formation of a highly stable five-membered cyclometalated complex. This pathway is generally preferred over the activation of the C6-H bond because the resulting five-membered ring is more stable than the four-membered ring that would be formed in a C6-H activation scenario. This strategy provides a reliable method for functionalizing the phenyl ring in a highly regioselective manner.

Catalyst Design Principles and Deactivation Pathways in Pyridine Functionalization

The functionalization of the pyridine ring is a cornerstone of synthetic chemistry, providing access to a vast array of compounds used in pharmaceuticals, agrochemicals, and materials science. researchgate.net The inherent electronic properties of the pyridine ring, with its electron-deficient character, present unique challenges and opportunities for catalyst design. Traditional functionalization strategies have often targeted the electronically favored 2- and 4-positions. researchgate.net However, modern catalyst design focuses on achieving high selectivity at all positions (ortho, meta, and para) through various sophisticated strategies. researchgate.netbeilstein-journals.org

Transition-metal catalysis is a dominant approach for pyridine C-H functionalization. beilstein-journals.orgnih.gov Catalysts based on palladium (Pd), iridium (Ir), rhodium (Rh), and nickel (Ni) are widely employed. beilstein-journals.orgnih.gov A key design principle involves the use of directing groups, which position the metal catalyst at a specific C-H bond, often ortho to the directing group. However, a significant challenge is that the pyridine nitrogen itself can act as a coordinating group, which can lead to catalyst poisoning or undesired reactivity. nih.gov To overcome this, strategies have been developed that avoid the conventional ortho-palladation pathway, sometimes by using a Pd(0) source like Pd₂(dba)₃ under aerobic conditions. nih.gov

Ligand selection is crucial in tuning the reactivity and selectivity of the metal center. For instance, bulky N-heterocyclic carbene (NHC) ligands have been used in combination with a Ni/Lewis acid cooperative catalytic system for the direct C-4 alkylation of pyridines. nih.gov Similarly, mono(phosphinoamido)-ligated rare earth complexes have demonstrated effectiveness in the ortho-C(sp²)–H functionalization of pyridines with both polar imines and nonpolar alkenes. beilstein-journals.org The choice of ligand and metal can dictate the outcome of the reaction, as seen with a heterobimetallic Rh-Al catalyst that selectively provides linear products with aliphatic alkenes and branched products with vinylarenes. beilstein-journals.org

Catalyst deactivation is a critical consideration that can limit the efficiency of pyridine functionalization reactions. One major pathway for deactivation is catalyst poisoning, where the nitrogen atom of the pyridine substrate or product binds too strongly to the metal center, inhibiting its catalytic activity. nih.gov This is a well-known issue, particularly under Pd(II) catalysis. nih.gov Another deactivation mechanism is protonation; in reactions that generate acid, the catalyst can be protonated, rendering it inactive. For example, in certain reactions using isothiourea catalysts, a base like DABCO is necessary to neutralize the HBr generated and prevent catalyst deactivation. mdpi.com DFT calculations have also suggested that pathways like cyclotrimerization can lead to the deactivation of certain reactive intermediates.

Table 1: Selected Catalyst Systems for Pyridine Functionalization

Catalyst SystemMetal/ReagentLigand TypeTarget PositionType of FunctionalizationReference
Cooperative CatalysisNi / Lewis Acid (MAD)N-Heterocyclic Carbene (NHC)C4Alkylation nih.gov
Rare Earth CatalysisSc or GdPhosphinoamideorthoAminoalkylation / Alkylation beilstein-journals.org
Heterobimetallic CatalysisRh-AlN/Aortho (C2)Monoalkylation beilstein-journals.org
Palladium CatalysisPd₂(dba)₃N/Aortho to directing groupArylation nih.gov
Iridium CatalysisIridiumN/AC2Alkylation beilstein-journals.org

Radical Reaction Mechanisms in Pyridine Chemistry

Radical reactions offer a powerful and complementary approach to ionic pathways for functionalizing pyridines. acs.org These reactions often proceed under mild conditions and can provide unique regioselectivity. The Minisci reaction is a classic example of a radical process in pyridine chemistry. nih.govwikipedia.org It involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring, typically favoring functionalization at the C2 and C4 positions. nih.govwikipedia.org This method is synthetically valuable due to its high selectivity and good yields, with alkyl radicals often generated via silver-catalyzed oxidative decarboxylation of carboxylic acids. acs.org

More recent advancements have focused on harnessing the reactivity of pyridinyl radicals. acs.org These intermediates can be generated through a single-electron transfer (SET) reduction of pyridinium ions. acs.org This approach opens up new mechanistic pathways that diverge from classical Minisci chemistry. For example, a photochemical method using a dithiophosphoric acid catalyst has been developed. This catalyst performs three roles: it acts as a Brønsted acid to protonate the pyridine, then as a SET reductant to form the pyridinyl radical, and finally as a hydrogen atom abstractor to generate an allylic radical, which then couples with the pyridinyl radical. acs.org This strategy enables C-H functionalization to form new C(sp²)–C(sp³) bonds with distinct positional selectivity. acs.org

The generation of the initial radical is a key step in these mechanisms. The thermal decomposition of initiators like di-tert-butyl hyponitrite (DTBHN) can produce a tert-butoxyl radical, which then generates the desired alkyl radical from a precursor such as a B-alkylcatecholborane (RBcat). nih.gov The resulting alkyl radical adds to an N-methoxypyridinium salt to form a radical cation intermediate. nih.gov A key advantage of using N-alkoxypyridinium salts is that the subsequent aromatization step does not require an external oxidant, making the process more efficient. nih.gov Furthermore, recent studies have explored the involvement of distonic radical cation intermediates in electrochemical reactions, which can facilitate carbon-atom migration and allow for selective functionalization. scitechdaily.com These radical chain processes, sustained by intermediates like the methoxyl radical, provide a general and neutral-condition method for the monoalkylation of pyridines. nih.gov

Table 2: Overview of Radical Reaction Mechanisms in Pyridine Chemistry

Reaction TypeKey Intermediate(s)Method of Radical GenerationKey FeaturesReference
Minisci ReactionNucleophilic alkyl/acyl radicalSilver-catalyzed oxidative decarboxylationAddition to protonated pyridine; High selectivity for C2/C4 acs.orgnih.govwikipedia.org
Pyridinyl Radical CouplingPyridinyl radical, Allylic radicalPhotochemical SET reduction of pyridinium ionDiverges from Minisci selectivity; Catalyst performs multiple roles acs.org
Radical Chain AlkylationAlkyl radical, Radical cationThermal decomposition of initiator (e.g., DTBHN) with organoboranesNeutral conditions; No external oxidant needed for rearomatization nih.gov
Electrochemical C-insertionDistonic radical cationElectrochemical methods with diazo estersEnables single-carbon insertion/ring expansion scitechdaily.com

Conclusion

2-Isopropyl-4-phenylpyridine represents an intriguing yet underexplored molecule in the vast landscape of pyridine (B92270) chemistry. While direct research on this compound is scarce, a thorough analysis of related structures and established synthetic methodologies allows for the formulation of plausible synthetic routes and the prediction of its chemical properties and potential applications. The proposed synthesis of this compound via methods such as Kröhnke synthesis or transition metal-catalyzed cross-coupling reactions offers a clear path for its preparation in the laboratory.

The anticipated unique interplay of steric and electronic effects arising from the isopropyl and phenyl substituents suggests that this compound could be a valuable ligand in homogeneous catalysis and a useful building block for the design of novel materials. The scientific community is encouraged to undertake the synthesis and characterization of this compound to validate these hypotheses and to uncover the full extent of its chemical utility. The exploration of such novel molecular architectures is essential for the continued advancement of chemical science and the development of innovative technologies.

Future Research Directions and Unexplored Avenues for 2 Isopropyl 4 Phenylpyridine

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyridines has traditionally relied on condensation reactions like the Hantzsch or Chichibabin syntheses, which can suffer from low yields and harsh conditions. wikipedia.org Future research on 2-Isopropyl-4-phenylpyridine should prioritize the development of more efficient, sustainable, and versatile synthetic methods. Modern catalytic and green chemistry approaches, which have been successfully applied to related heterocyclic compounds, offer significant promise. nih.govnih.gov

Key areas for exploration include:

Transition-Metal Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming the crucial carbon-carbon bond between the pyridine (B92270) and phenyl rings. morressier.comrsc.org Future work could focus on optimizing catalysts and reaction conditions specifically for sterically demanding substrates like those required for this compound, aiming to improve yields and minimize catalyst loading.

C–H Activation Strategies: Direct C–H activation and functionalization represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. rsc.org Research into palladium, ruthenium, or copper-catalyzed C–H arylation of an isopropyl-substituted pyridine precursor could provide a more direct and greener route to the target molecule. nih.govrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful green chemistry tool. nih.gov Developing a photocatalytic pathway could enable the synthesis to proceed under milder conditions, using light as a renewable energy source and potentially accessing novel reaction pathways not achievable through thermal methods. acs.org

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to batch processes. mdpi.com Investigating the synthesis of this compound in a flow reactor could lead to higher throughput and more consistent product quality, which is particularly advantageous for scaling up production for materials science applications. acs.org

Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound
MethodologyPotential AdvantagesKey Research ChallengesRelevant Precursors
Suzuki-Miyaura CouplingHigh functional group tolerance, well-established mechanism.Optimizing for sterically hindered substrates, catalyst cost.4-Halogenated-2-isopropylpyridine and Phenylboronic acid
Direct C–H ArylationHigh atom economy, reduced synthetic steps.Achieving high regioselectivity, catalyst stability.2-Isopropylpyridine (B1293918) and a Phenylating agent
Photoredox CatalysisMild reaction conditions, use of renewable energy.Catalyst design, understanding quenching cycles.Various radical precursors
Flow ChemistryEnhanced safety, scalability, and process control.Reactor design, optimization of flow parameters.Adaptable to various reaction types

Advanced Mechanistic Characterization of Complex Transformations

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols and controlling product outcomes. While general mechanisms for reactions like Suzuki coupling and C–H activation are known, the specific influence of the isopropyl and phenyl substituents on this compound remains an unexplored area. rsc.orgcolab.ws The electronic properties of the phenyl group and the steric bulk of the isopropyl group could significantly alter reaction kinetics, transition state energies, and the stability of catalytic intermediates.

Future mechanistic studies should aim to:

Identify and Characterize Intermediates: Employing techniques such as ESI-MS (Electrospray Ionization Mass Spectrometry) and in-situ NMR spectroscopy can allow for the detection and structural elucidation of transient catalytic species involved in the formation of the molecule. nih.gov

Perform Kinetic Analysis: Detailed kinetic studies can reveal the rate-determining step of a given synthetic transformation and quantify the electronic and steric effects of the substituents. This data is invaluable for catalyst optimization and process improvement.

Utilize Isotope Labeling: Isotope labeling experiments can provide definitive evidence for bond-breaking and bond-forming events, helping to confirm or refute proposed mechanistic pathways, particularly in C–H activation processes.

Investigate Photophysical Processes: For syntheses involving photoredox catalysis, advanced techniques like time-resolved spectroscopy are needed to study the lifetimes of excited states, electron transfer rates, and the efficiency of oxidative or reductive quenching cycles. acs.org

Table 2: Unexplored Mechanistic Questions and Investigative Tools
Mechanistic QuestionProposed Investigative Technique(s)Expected Outcome
What is the rate-determining step in the Suzuki coupling to form the target compound?Kinetic analysis, DFT calculations.Identification of the energetic bottleneck (e.g., oxidative addition, reductive elimination).
How does the isopropyl group influence the regioselectivity of C–H activation?Competition experiments, isotope effect studies (KIE).Understanding of steric and electronic directing effects.
What are the key intermediates in a potential photocatalytic synthesis?In-situ spectroscopy (NMR, MS), transient absorption spectroscopy.Structural confirmation of radical ions and catalytic species.

Expansion of Applications in Emerging Functional Materials

Phenylpyridine derivatives are cornerstone ligands in the development of functional materials, particularly in the field of organic electronics and catalysis. chemscene.com The unique substitution pattern of this compound could lead to novel materials with tailored properties.

Promising avenues for application-focused research include:

Organic Light-Emitting Diodes (OLEDs): Phenylpyridines are widely used to form highly phosphorescent cyclometalated iridium(III) and platinum(II) complexes, which are essential components of OLEDs. wikipedia.orgresearchgate.net The 2-isopropyl and 4-phenyl groups could tune the HOMO/LUMO energy levels of the resulting complex, thereby altering its emission color, quantum efficiency, and operational stability. Future work should involve the synthesis of such complexes and a thorough investigation of their photophysical properties.

Homogeneous Catalysis: The steric and electronic profile of this compound makes it an intriguing candidate as a ligand for transition metal catalysts. researchgate.net It could be used to modulate the activity and selectivity of catalysts in various organic transformations, such as cross-coupling or hydrogenation reactions.

Luminescent Sensors: The fluorescence or phosphorescence of metal complexes containing this ligand could be sensitive to the presence of specific analytes. This opens the door to developing new luminescent sensors for environmental monitoring or biological imaging. chemscene.com

Bioactive Scaffolds: Substituted pyridines are prevalent in medicinal chemistry. nih.gov Investigations into the biological activity of this compound and its derivatives could uncover potential applications as enzyme inhibitors or other therapeutic agents. mdpi.comresearchgate.net

Table 3: Potential Applications and Key Properties for Investigation
Application AreaMaterial TypeKey Properties to InvestigatePotential Advantage of Substitution Pattern
OLEDsIridium(III) or Platinum(II) complexesEmission wavelength, quantum yield, device lifetime.Tuning of optoelectronic properties, improved volatility.
CatalysisPalladium(II) or Copper(II) complexesCatalytic activity, substrate scope, selectivity.Enhanced stability or selectivity due to steric bulk.
SensorsRuthenium(II) or Rhenium(I) complexesLuminescence quenching/enhancement, analyte specificity.Creation of specific binding pockets for analytes.
Medicinal ChemistryOrganic scaffoldEnzyme inhibition (IC50), cell permeability.Improved binding affinity or metabolic stability.

Synergistic Integration of Experimental Synthesis and Computational Design

The synergy between computational chemistry and experimental synthesis provides a powerful paradigm for modern chemical research. rsc.org By predicting molecular properties and reaction outcomes, computational models can guide experimental efforts, saving time and resources. rsc.org For this compound, this integrated approach is largely unexplored and holds immense potential.

A future synergistic workflow could involve:

Computational Screening: Using Density Functional Theory (DFT), researchers can calculate the electronic structure, frontier molecular orbital energies (HOMO/LUMO), and potential excited state properties of this compound and its metal complexes before they are synthesized. This can predict their suitability for applications like OLEDs.

Mechanism and Catalyst Design: Computational modeling can be used to map out the entire energy profile of a proposed synthetic reaction. rsc.org This allows for the rational design of catalysts and the prediction of reaction conditions that would favor the desired product with high selectivity and yield.

Structure-Property Relationship Modeling: By computationally modeling a series of derivatives of this compound, researchers can build quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. These models, validated by experimental data, can accelerate the discovery of new molecules with optimized properties for a specific application, such as enzyme inhibition. nih.govnih.govnih.gov

Table 4: Proposed Synergistic Workflow for Research on this compound
PhaseComputational TaskExperimental TaskFeedback Loop
DesignDFT calculations to predict photophysical properties of metal complexes.N/APrioritize synthesis of candidates with promising predicted properties.
SynthesisModel reaction pathways (e.g., Suzuki, C-H activation) to predict optimal conditions.Synthesize the target molecule using computationally guided conditions.Experimental results validate and refine the computational models.
ApplicationMolecular docking to predict binding affinity to a target enzyme.Measure photophysical properties; test catalytic or biological activity.Experimental data informs the next generation of computational design.

Q & A

What are the recommended laboratory synthesis methods for 2-Isopropyl-4-phenylpyridine?

Level: Basic
Methodological Answer:
The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, to introduce the isopropyl and phenyl substituents onto the pyridine core. For example, a palladium-catalyzed coupling between 4-bromopyridine and isopropylboronic acid can yield the intermediate, followed by a second coupling with phenylboronic acid. Reaction optimization includes using anhydrous solvents (e.g., THF or DCM), inert atmospheres, and temperatures between 60–100°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity .

What safety precautions are essential when handling this compound?

Level: Basic
Methodological Answer:
Due to potential acute toxicity (oral, dermal, inhalation; Category 4 under EU-GHS/CLP), researchers must:

  • Use PPE : Nitrile gloves (EN374 standard), lab coats, and safety goggles.
  • Employ respiratory protection : P95 (US) or P1 (EU) respirators for dust/fume control.
  • Work in a fume hood to minimize inhalation risks.
  • Store in sealed containers under inert gas (e.g., argon) to prevent degradation .

How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Level: Advanced
Methodological Answer:
Contradictions in NMR, IR, or MS data often arise from impurities or solvent effects. To address this:

  • Cross-validate using multiple techniques (e.g., 1^1H/13^13C NMR, high-resolution MS).
  • Compare experimental data with computational predictions (DFT or molecular dynamics simulations).
  • Reproduce synthesis under strictly controlled conditions (e.g., solvent purity, reaction time) to isolate variables .

What computational strategies are effective for modeling this compound’s electronic properties?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict electronic transitions, HOMO-LUMO gaps, and charge distribution. Molecular docking studies may further elucidate interactions with biological targets (e.g., enzymes). Software like Gaussian or ORCA is recommended, with validation against experimental UV-Vis and cyclic voltammetry data .

What are the key physical and chemical properties of this compound?

Level: Basic
Methodological Answer:
Critical properties include:

  • Appearance : Crystalline solid (off-white to pale yellow).
  • Solubility : Low in water; soluble in DCM, THF, or DMF.
  • Melting Point : ~120–140°C (varies with purity).
  • Stability : Hygroscopic; store at –20°C in desiccated environments.
    Validate these via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

How can the biological activity of this compound derivatives be systematically assessed?

Level: Advanced
Methodological Answer:

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC) or enzyme inhibition assays (e.g., kinase targets).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at the phenyl ring) and compare bioactivity.
  • Toxicity profiling : Use cell viability assays (MTT or resazurin) on mammalian cell lines .

What protocols ensure the stability of this compound under varying storage conditions?

Level: Advanced
Methodological Answer:

  • Thermal stability : Conduct accelerated aging studies (40–60°C, 75% RH) over 4–8 weeks, monitoring degradation via HPLC.
  • Light sensitivity : Store in amber glass vials; assess photodegradation under UV/Vis light.
  • Oxygen sensitivity : Use inert gas purging and oxygen scavengers in storage containers .

How can reaction yields be optimized during the synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Catalyst screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or Ni catalysts for coupling efficiency.
  • Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reactivity.
  • Microwave-assisted synthesis : Reduce reaction time (10–30 min) while maintaining ≥80% yield .

What environmental hazards are associated with this compound, and how can they be mitigated?

Level: Basic
Methodological Answer:
While ecotoxicological data are limited (per SDS Section 14), assume persistence in aquatic systems. Mitigation includes:

  • Waste disposal : Incinerate via licensed facilities with scrubbing systems to capture toxic fumes.
  • Spill management : Absorb with vermiculite or sand, avoiding water jets to prevent aerosolization .

What experimental approaches elucidate the reaction mechanisms of this compound in catalytic processes?

Level: Advanced
Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare kHk_H/kDk_D to identify rate-determining steps.
  • In situ spectroscopy : Monitor intermediates via FT-IR or Raman during reactions.
  • Isotopic labeling : Use 13^{13}C or 15^{15}N tracers to track bond formation/cleavage .

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